3-((6-Methylquinazolin-4-yl)amino)propanoic acid
Description
Properties
IUPAC Name |
3-[(6-methylquinazolin-4-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCKPXTUKVSBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Methylquinazolin-4-yl)amino)propanoic acid typically involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((6-Methylquinazolin-4-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: Electrophilic substitution reactions are common, particularly at the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include various substituted quinazolinone and quinazoline derivatives, which have significant biological and chemical properties .
Scientific Research Applications
3-((6-Methylquinazolin-4-yl)amino)propanoic acid is a chemical compound with a quinazoline moiety, an amino group, and a propanoic acid chain, giving it potential biological activities. Quinazoline derivatives, in general, possess diverse pharmacological properties.
Potential Applications
This compound and its derivatives have potential applications in pharmaceutical development and as antimicrobial agents .
Pharmaceutical Development
- Lead Compound: It can serve as a lead compound in drug discovery due to the diverse pharmacological properties associated with quinazoline derivatives.
- Interaction Studies: Crucial for understanding how the compound interacts with biological targets, including investigations into enzyme inhibition, receptor binding, and cellular signaling pathways.
- Mechanism of Action: These studies help elucidate the therapeutic potential of the compound.
Antimicrobial Activity
- Antimicrobial Agents: Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit structure-dependent antimicrobial activity against ESKAPE group pathogens, which include drug-resistant bacteria and fungi .
- Broad-Spectrum Activity: Certain derivatives have demonstrated broad-spectrum antimicrobial activity, including activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecalis, Gram-negative pathogens, and drug-resistant Candida species (including Candida auris) . For example, compound 16 , containing heterocyclic substituents, showed potent and broad-spectrum antimicrobial activity .
- Gram-Negative Pathogens: Some derivatives exhibit increased activity against Gram-negative pathogens like P. aeruginosa and A. baumannii . For instance, compound 31 showed increased activity against Gram-negative pathogens, while compound 33 , with a 4-OH substituent, yielded substantial antimicrobial activity against both Gram-positive and Gram-negative pathogens .
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-(6-Methylquinazolin-4-ylamino)propionic acid | Contains a methyl group on the quinazoline ring | Potentially enhanced lipophilicity |
| 2-(6-Methylquinazolin-4-ylamino)propionic acid | Similar structure, different positioning | May exhibit different biological activity patterns |
| 3-Hydroxy-2-(6-methylquinazolin-4-ylamino)propanoic acid | Hydroxyl group addition alters solubility | Enhanced antioxidant properties; alters reactivity |
Mechanism of Action
The mechanism of action of 3-((6-Methylquinazolin-4-yl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound binds to the quorum sensing transcriptional regulator PqsR, disrupting the normal bacterial life cycle without triggering resistance mechanisms .
Comparison with Similar Compounds
3-[(6-Bromoquinazolin-4-yl)amino]propanoic Acid
- Structure : Differs by a bromine atom at position 6 instead of a methyl group.
- For example, bromo-substituted analogs are commonly used in kinase inhibitor development .
- Safety : Safety data for this brominated analog indicate standard handling precautions for corrosive or irritant compounds, though specific toxicity data are unavailable .
3-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-2-methylpropanoic Acid
- Structure: Features a 4-oxoquinazolin-3(4H)-yl group and an additional methyl group on the propanoic acid chain.
- Applications : The keto group at position 4 may enhance hydrogen-bonding interactions with biological targets, as seen in protease inhibitors .
Table 1: Comparison of Quinazoline-Based Propanoic Acid Derivatives
Phenyl-Substituted Propanoic Acid Derivatives
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure : Replace quinazoline with a 4-hydroxyphenyl group.
- Derivatives with heterocyclic substitutions (e.g., thiazole, trifluoromethylphenyl) showed enhanced efficacy .
- ADME Profile : In silico predictions for these derivatives indicate moderate gastrointestinal absorption and low blood-brain barrier penetration, suggesting suitability for systemic infections .
3-((4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino)propanoic Acid
- Structure : Incorporates a thiazole ring and trifluoromethylphenyl group.
- Activity : Exhibited dual antiviral (influenza A) and antibacterial activity, likely due to the electron-withdrawing CF₃ group enhancing target affinity .
Table 2: Biological Activity of Phenyl-Substituted Propanoic Acid Derivatives
Thiazole- and Thiophene-Containing Derivatives
P3 (3-((5-((5-Bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic Acid)
3-(2-Amino-1,3-thiazol-4-yl)propanoic Acid
Biological Activity
3-((6-Methylquinazolin-4-yl)amino)propanoic acid is a compound with significant biological potential, primarily due to its structural features that include a quinazoline moiety. This article explores its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃N₃O₂
- Molecular Weight : 231.25 g/mol
The compound features an amino group linked to a propanoic acid chain, which contributes to its reactivity and biological activity. The presence of the methyl group on the quinazoline ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.
Biological Activity Overview
Quinazoline derivatives, including this compound, are known for their diverse pharmacological properties. The following table summarizes some key biological activities associated with this compound and related quinazoline derivatives:
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Quinazoline Ring : Starting from appropriate precursors to construct the quinazoline framework.
- Amidation Reaction : Reacting the synthesized quinazoline with propanoic acid derivatives to introduce the amino group.
The mechanism of action involves interaction with specific biological targets, including protein kinases and inflammatory mediators. For instance, molecular docking studies suggest that this compound may act as a non-competitive inhibitor against certain kinases, disrupting their activity and leading to reduced cancer cell proliferation.
Case Studies and Research Findings
-
Antitumor Activity :
- A study demonstrated that similar quinazoline derivatives showed potent anticancer effects against MCF7 and A549 cell lines with IC50 values in the low micromolar range, indicating high efficacy in inhibiting cancer cell growth .
- Another investigation found that compounds with similar structures effectively inhibited EGFR, a critical target in cancer therapy .
- Inflammation Modulation :
- Enzyme Inhibition Studies :
Q & A
Q. What are the standard synthetic routes for 3-((6-Methylquinazolin-4-yl)amino)propanoic acid?
The synthesis typically involves multi-step reactions starting with the functionalization of the quinazoline core. A common approach includes:
- Step 1: Condensation of 6-methylquinazolin-4-amine with a β-propanoic acid derivative under reflux conditions in ethanol or methanol.
- Step 2: Purification via recrystallization (e.g., using methanol or ethanol) to isolate the product.
- Key reagents: Chlorinated intermediates (e.g., 3-chloropentanedione) or carbonyl compounds for coupling reactions.
Characterization is performed using -NMR, -NMR, and IR spectroscopy to confirm the propanoic acid linkage and quinazoline substitution pattern .
Q. How is the structure of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR): -NMR identifies proton environments (e.g., methyl groups on quinazoline at δ ~2.5 ppm; propanoic acid protons at δ ~3.1–3.5 ppm). -NMR confirms carbonyl (C=O) and aromatic carbons.
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (carboxylic acid C=O) and ~3300 cm (N-H stretching).
- Mass Spectrometry (MS): Molecular ion peaks matching the theoretical molecular weight (e.g., m/z ~275 for CHNO).
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages within ±0.3% of calculated values .
Q. What are the primary applications of this compound in pharmacological research?
Quinazoline derivatives, including this compound, are studied for:
- Receptor binding assays: Potential as kinase inhibitors or antagonists for neurotransmitter receptors (e.g., EGFR or GABA receptors).
- Enzyme inhibition: Screening against proteases or oxidoreductases due to the quinazoline scaffold’s electron-rich structure.
Preliminary bioactivity data often guide further optimization for therapeutic candidates .
Advanced Research Questions
Q. How can researchers optimize the synthesis for higher yield or purity?
- Reductive amination: Use NaBHCN as a selective reducing agent to stabilize intermediates, improving yield (85–90% reported in similar syntheses).
- Acid-catalyzed cyclization: Reflux with HCl or acetic acid enhances ring closure efficiency.
- Chromatographic purification: Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to remove byproducts like unreacted amines or dimerized species .
Q. What strategies resolve contradictions in biological activity data for quinazoline derivatives?
- Dose-response studies: Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Off-target profiling: Use kinase selectivity panels or receptor binding arrays to rule out non-specific interactions.
- Comparative assays: Benchmark against structurally similar compounds (e.g., 3-hydroxy-quinazoline-2,4-dione derivatives) to isolate substituent-specific effects .
Q. How can structure-activity relationships (SAR) be established for this compound?
- Substituent variation: Synthesize analogues with modifications to the quinazoline methyl group (e.g., 6-ethyl, 6-fluoro) or propanoic acid chain (e.g., β-alanine vs. γ-aminobutyric acid).
- Biological testing: Evaluate IC values in target-specific assays (e.g., enzyme inhibition) to correlate structural changes with potency.
- Computational modeling: Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide rational design .
Q. How to design analogues for improved pharmacokinetics (e.g., solubility, bioavailability)?
- Prodrug strategies: Esterify the carboxylic acid group (e.g., methyl or ethyl esters) to enhance membrane permeability.
- PEGylation: Introduce polyethylene glycol (PEG) chains to increase aqueous solubility.
- Heterocyclic replacements: Substitute quinazoline with pyridopyrimidine or pteridine cores to modulate logP values .
Methodological Notes
- Contradiction mitigation: Cross-validate NMR data with HSQC/HMBC experiments to resolve signal overlap in aromatic regions .
- Scale-up challenges: Transition from batch to continuous flow synthesis for improved reproducibility in multi-step reactions .
- Bioassay design: Include positive controls (e.g., gefitinib for kinase assays) and validate results across multiple cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
